Perrhenic acid, ammonia salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

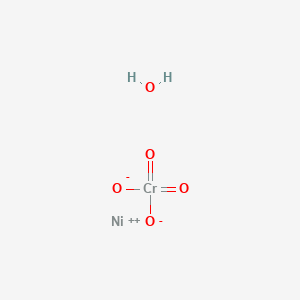

Perrhenic acid, ammonia salt, also known as ammonium perrhenate, is a chemical compound with the formula NH₄ReO₄. It is the ammonium salt of perrhenic acid and is the most common form in which rhenium is traded. This compound is a white, water-soluble salt that is also soluble in ethanol and mildly soluble in ammonium chloride .

准备方法

Synthetic Routes and Reaction Conditions: Ammonium perrhenate can be prepared from virtually all common sources of rhenium. The metal, oxides, and sulfides can be oxidized with nitric acid, and the resulting solution is treated with aqueous ammonia. Alternatively, an aqueous solution of rhenium(VII) oxide can be treated with ammonia followed by crystallization .

Industrial Production Methods: Industrial production of perrhenic acid often involves solvent extraction methods. For example, an ammonia waste solution with specific concentrations of rhenium and ammonium ions can be treated with organic solutions of trihexyl(tetradecyl)phosphonium chloride to obtain perrhenic acid with high efficiency . Another method involves ion-exchange processes using ion-exchange resins to produce high-purity perrhenic acid from secondary raw materials .

Types of Reactions:

Oxidation: Ammonium perrhenate is a weak oxidizer.

Reduction: When heated under hydrogen, ammonium perrhenate is reduced to metallic rhenium.

Decomposition: Ammonium perrhenate decomposes to volatile rhenium(VII) oxide starting at 250°C.

Common Reagents and Conditions:

Hydrochloric Acid: Used in oxidation reactions.

Hydrogen: Used in reduction reactions.

Heat: Applied for decomposition reactions.

Major Products Formed:

Ammonium Tetrachlororhenate: Formed during oxidation with hydrochloric acid.

Metallic Rhenium: Formed during reduction with hydrogen.

Rhenium Dioxide: Formed during decomposition at high temperatures.

科学研究应用

Ammonium perrhenate has various applications in scientific research and industry:

Catalysis: It is used as a precursor for rhenium catalysts in metathesis, epoxidation, and dihydroxylation reactions.

Aviation and Space Industries: Rhenium, derived from ammonium perrhenate, is an important component of superalloys used to produce jet engine turbine blades and space vehicle heat shields.

Petrochemical Industry: Rhenium catalysts are used in the production of high-octane gasoline.

Electronics: Used in the fabrication of field effect transistors, digital logic devices, humidity sensors, and rechargeable supercapacitors.

作用机制

The mechanism of action of ammonium perrhenate primarily involves its role as a precursor to rhenium compounds. In catalytic applications, rhenium atoms facilitate various chemical reactions by providing active sites for reactants. The molecular targets and pathways involved depend on the specific catalytic process, such as metathesis or epoxidation .

相似化合物的比较

- Ammonium Permanganate (NH₄MnO₄)

- Ammonium Pertechnetate (NH₄TcO₄)

- Sodium Perrhenate (NaReO₄)

- Perrhenic Acid (HReO₄)

Comparison:

- Ammonium Permanganate and Ammonium Pertechnetate: These compounds are similar in structure to ammonium perrhenate but contain different central metal atoms (manganese and technetium, respectively). They exhibit different chemical reactivities and applications.

- Sodium Perrhenate: Similar to ammonium perrhenate but with sodium as the cation. It is used in similar applications but may have different solubility and reactivity properties.

- Perrhenic Acid: The parent acid of ammonium perrhenate, used interchangeably in some applications. It is a colorless or slightly yellow liquid highly soluble in water and organic solvents .

Ammonium perrhenate stands out due to its specific solubility properties and its role as a common form for trading rhenium, making it a crucial compound in various industrial and research applications.

属性

IUPAC Name |

azane;hydroxy(trioxo)rhenium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.H2O.3O.Re/h1H3;1H2;;;;/q;;;;;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSXHXWHJAIQJR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.O[Re](=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4NO4Re |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。